N-(Diphenylphosphoryl)-L-valine
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Overview
Description
N-(Diphenylphosphoryl)-L-valine: is an organophosphorus compound that features a phosphoryl group attached to a valine amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylphosphoryl)-L-valine typically involves the reaction of diphenylphosphoryl chloride with L-valine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(Diphenylphosphoryl)-L-valine can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphorylated derivatives.
Scientific Research Applications
N-(Diphenylphosphoryl)-L-valine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorylated compounds.
Biology: The compound can be used to study enzyme interactions and protein phosphorylation processes.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Diphenylphosphoryl)-L-valine involves its interaction with molecular targets through its phosphoryl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their activity. The pathways involved may include phosphorylation and dephosphorylation processes that regulate various biological functions.
Comparison with Similar Compounds
Similar Compounds
N-(Diphenylphosphoryl)urea: Similar in structure but contains a urea group instead of valine.
Diphenylphosphoryl azide: Contains an azide group and is used in different chemical reactions.
N-(Diphenylphosphoryl)glycine: Similar but with glycine instead of valine.
Uniqueness
N-(Diphenylphosphoryl)-L-valine is unique due to the presence of the valine amino acid, which imparts specific stereochemistry and reactivity. This makes it particularly useful in studying protein interactions and developing biologically active compounds.
Properties
CAS No. |
62056-88-6 |
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Molecular Formula |
C17H20NO3P |
Molecular Weight |
317.32 g/mol |
IUPAC Name |
(2S)-2-(diphenylphosphorylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C17H20NO3P/c1-13(2)16(17(19)20)18-22(21,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,18,21)(H,19,20)/t16-/m0/s1 |
InChI Key |
OPXHNYJMLWWQOD-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(=O)O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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